Cas no 2680871-93-4 (1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid)

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid is a spirocyclic compound featuring a unique oxa-aza bicyclic structure, which confers stability and reactivity for applications in medicinal chemistry and organic synthesis. The acetyl and carboxylic acid functional groups enhance its versatility as a building block for further derivatization. Its rigid spiro scaffold is advantageous for designing conformationally constrained molecules, potentially improving binding affinity in drug discovery. The compound's well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for developing pharmacologically active agents, particularly in targeting complex biological pathways. Its structural properties also support its use in exploring novel heterocyclic frameworks.
1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid structure
2680871-93-4 structure
商品名:1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
CAS番号:2680871-93-4
MF:C10H15NO4
メガワット:213.230403184891
CID:5994771
PubChem ID:165907811

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28273221
    • 1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
    • 2680871-93-4
    • 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
    • インチ: 1S/C10H15NO4/c1-7(12)11-6-8(9(13)14)10(11)2-4-15-5-3-10/h8H,2-6H2,1H3,(H,13,14)
    • InChIKey: RWYUCGDATPRWMK-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(CC1)C(C(=O)O)CN2C(C)=O

計算された属性

  • せいみつぶんしりょう: 213.10010796g/mol
  • どういたいしつりょう: 213.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28273221-2.5g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
2.5g
$4566.0 2025-03-19
Enamine
EN300-28273221-10.0g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
10.0g
$10018.0 2025-03-19
Enamine
EN300-28273221-0.05g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
0.05g
$1957.0 2025-03-19
Enamine
EN300-28273221-1.0g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
1.0g
$2330.0 2025-03-19
Enamine
EN300-28273221-0.25g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
0.25g
$2143.0 2025-03-19
Enamine
EN300-28273221-5.0g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
5.0g
$6757.0 2025-03-19
Enamine
EN300-28273221-0.5g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
0.5g
$2236.0 2025-03-19
Enamine
EN300-28273221-0.1g
1-acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid
2680871-93-4 95.0%
0.1g
$2050.0 2025-03-19

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid 関連文献

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acidに関する追加情報

Introduction to 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid (CAS No. 2680871-93-4)

1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid, identified by its CAS number 2680871-93-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the class of spirocyclic azaspiranes, which are known for their intriguing pharmacological properties and have been extensively studied for their applications in drug discovery and development.

The molecular structure of 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid features a spirocyclic core consisting of a nitrogen-containing heterocycle linked to a saturated hydrocarbon ring system. The presence of an acetyl group at the 1-position and a carboxylic acid moiety at the 3-position introduces additional functional handles that can be exploited for further chemical modifications and derivatization. This structural motif not only contributes to the compound's distinct physicochemical properties but also opens up possibilities for designing novel derivatives with enhanced biological efficacy.

In recent years, spirocyclic azaspiranes have emerged as a promising class of scaffolds in medicinal chemistry, owing to their ability to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The spirocyclic arrangement in these compounds imparts rigidity and conformational stability, which can be advantageous in terms of binding affinity to biological targets. Furthermore, the nitrogen atom in the azaspiro ring system provides opportunities for hydrogen bonding interactions, which are crucial for the development of high-affinity ligands.

One of the most compelling aspects of 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid is its potential as a lead compound for the development of new therapeutic agents. Researchers have been particularly interested in exploring its pharmacological profile against various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that derivatives of spirocyclic azaspiranes can modulate key signaling pathways involved in disease progression, making them attractive candidates for further investigation.

The synthesis of 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid presents unique challenges due to its complex stereochemistry and multiple functional groups. However, advances in synthetic methodologies have made it possible to access this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core efficiently. These advancements have not only facilitated the preparation of 1-Acetyl-7-oxa-1-azaspiro[3.5]nonane-3-carboxylic acid but also paved the way for the synthesis of more complex derivatives with tailored biological properties.

The pharmacological evaluation of 1-Acetyl-7-oxa-spiro[3.5]nonane-carboxylic acid has revealed promising results in several preclinical models. Studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain mediation. Additionally, preliminary data suggest that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival.

The structural features of 1-Acetyl-(CAS No: 2680871)-93-acid make it an ideal candidate for structure-based drug design approaches. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and target proteins. These computational studies can help optimize the molecular structure to enhance binding affinity and selectivity, thereby improving therapeutic efficacy while minimizing side effects.

In conclusion, 1-Acetyl-(CAS No: 268087)-93-acid represents a structurally intriguing compound with significant potential in medicinal chemistry research . Its unique spirocyclic framework combined with functional groups such as acetyl and carboxylic acid moieties provides ample opportunities for further chemical modification and derivatization. Ongoing studies continue to explore its pharmacological profile against various diseases, underscoring its importance as a lead compound for drug discovery efforts . As research progresses, 2680871 is expected to play a crucial role in developing novel therapeutic agents with improved efficacy and safety profiles.

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